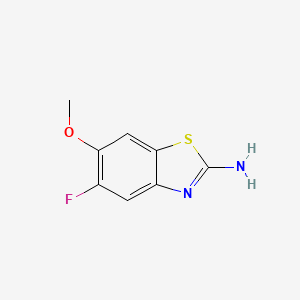

2-Amino-5-fluoro-6-methoxybenzothiazole

Description

Overview of Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This aromatic structure is not just a synthetic curiosity but is found in various natural and synthetic compounds with a wide array of uses. smolecule.com The benzothiazole nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets.

Research into benzothiazole and its derivatives has a rich history, initially gaining prominence in the dye industry. Over the decades, the focus has shifted dramatically towards biomedical and material sciences. The discovery of the biological activities of compounds like Riluzole, which features a 2-aminobenzothiazole (B30445) core, spurred extensive investigation into the pharmacological potential of this scaffold. researchgate.net This evolution has been driven by the development of new synthetic methodologies that allow for precise functionalization of the benzothiazole ring system, enabling the creation of vast libraries of derivatives for screening and development.

Substituted benzothiazoles are integral to numerous areas of academic and industrial research. Their derivatives have demonstrated a remarkable spectrum of biological activities. nih.gov The versatility of the benzothiazole core allows it to serve as a foundational structure for developing novel therapeutic agents and functional materials. chemimpex.com

Table 1: Reported Biological Activities of Benzothiazole Derivatives

| Biological Activity | Field of Study |

| Anticancer | Medicinal Chemistry |

| Anti-inflammatory | Pharmacology |

| Antimicrobial | Microbiology |

| Antiviral | Virology |

| Antidiabetic | Endocrinology |

| Neuroprotective | Neuroscience |

| Herbicidal/Fungicidal | Agrochemicals |

Structural Characteristics of 2-Amino-5-fluoro-6-methoxybenzothiazole

The foundational structure is the benzothiazole ring system, a planar, aromatic bicyclic scaffold. This core provides a rigid framework and a rich electronic environment, which is crucial for molecular interactions and serves as an anchor for various functional groups.

The substitution pattern on the benzothiazole ring is critical in fine-tuning the molecule's properties. The placement of the amino, fluoro, and methoxy (B1213986) groups on the 2-, 5-, and 6-positions, respectively, is deliberate and impactful.

2-Amino Group: The amino group at the C2 position is a common feature in many biologically active benzothiazoles. It is a strong electron-donating group and can act as a hydrogen bond donor, which is often crucial for binding to biological targets like enzymes and receptors. nih.gov

5-Fluoro Group: The fluorine atom at the 5-position introduces significant changes to the molecule's electronic properties. As a highly electronegative element, it acts as an electron-withdrawing group through the inductive effect. This can influence the acidity/basicity of other functional groups and alter the molecule's metabolic stability and membrane permeability, properties that are highly desirable in drug design. derpharmachemica.com

Table 2: Physicochemical Properties of Related Benzothiazole Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-6-methoxybenzothiazole (B104352) | C₈H₈N₂OS | 180.23 | 165-167 |

| 2-Amino-6-fluorobenzothiazole | C₇H₅FN₂S | 168.19 | 187-190 |

Data sourced from publicly available chemical databases. nih.govresearchgate.netsigmaaldrich.com

Scope and Research Objectives Pertaining to this compound Derivatives

The primary research objective for derivatives of this compound is to explore its potential as a scaffold for new therapeutic agents and functional materials. The strategic placement of its functional groups allows for a wide range of chemical modifications. Research efforts are likely to focus on several key areas:

Medicinal Chemistry: Synthesizing libraries of derivatives by modifying the 2-amino group to create amides, sulfonamides, or Schiff bases. These new compounds would be screened for various biological activities, leveraging the known pharmacological profile of the benzothiazole core.

Materials Science: Investigating the utility of this compound as a building block for organic electronics or fluorescent probes. The specific substitution pattern can influence the molecule's photophysical properties, such as its absorption and emission spectra. nih.gov

Agrochemicals: Developing new herbicides or fungicides by exploring derivatives, as the benzothiazole scaffold has shown promise in this area.

The systematic exploration of derivatives will enable a deeper understanding of the structure-activity relationships, guiding the design of future molecules with enhanced efficacy and specificity for their intended targets.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2OS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJIAORDLXFVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)SC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies

Reactions at the 2-Amino Position

The 2-amino group is a key site for derivatization, readily participating in reactions typical of primary aromatic amines.

The condensation of the 2-amino group of benzothiazole (B30560) derivatives with various aldehydes and ketones is a widely employed method to synthesize Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by the addition of a few drops of an acid, such as glacial acetic acid, and is commonly carried out in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) under reflux conditions.

A diverse library of Schiff bases can be generated by reacting 2-aminobenzothiazoles with a variety of aromatic and heterocyclic aldehydes. medwinpublishers.com For instance, new fluorescent Schiff bases have been prepared from the reaction of 2-amino-6-methoxybenzothiazole (B104352) with substituted aldehydes like 2-hydroxy-4,6-dimethoxybenzaldehyde. researchgate.net The 2-amino group of 2-aminobenzothiazole (B30445) can be a weak nucleophile, so the reaction is often more efficient with electrophilic aldehydes, such as 3-hydroxy- or 3,5-dihalo-substituted salicylaldehydes. researchgate.net

The general reaction scheme for the formation of a Schiff base from 2-Amino-5-fluoro-6-methoxybenzothiazole is as follows:

General Reaction for Schiff Base Formation

A variety of aldehydes can be used in this synthesis, leading to a range of Schiff base derivatives with different functionalities.

Table 1: Examples of Aldehydes Used in Schiff Base Formation with 2-Aminobenzothiazole Derivatives

| Aldehyde | Resulting Schiff Base Type | Reference |

| Substituted Benzaldehydes | Aromatic Schiff Base | medwinpublishers.comnih.gov |

| Salicylaldehyde | Hydroxylated Aromatic Schiff Base | researchgate.netresearchgate.net |

| 1H-Indole-3-carbaldehyde | Heterocyclic Schiff Base | medwinpublishers.com |

| p-Anisaldehyde | Methoxy-substituted Aromatic Schiff Base | jocpr.com |

| 2-Hydroxy-1-naphthaldehyde | Naphthyl-containing Schiff Base | jocpr.com |

These reactions are fundamental in creating new compounds for various research applications, including the development of potential antimicrobial agents. medwinpublishers.comnih.govresearchgate.net

The 2-amino group of this compound can undergo acylation with acylating agents like acid chlorides or anhydrides. This reaction is often used to introduce an acyl group, which can serve as a protective group or as a building block for further elaboration. For example, the acylation of 2-aminobenzothiazole is a key step before performing nitration on the benzene (B151609) ring, as the acetyl group protects the amino group from the harsh reaction conditions. google.com

Alkylation of the 2-amino group is also a feasible transformation, leading to the formation of secondary or tertiary amines. These reactions would typically involve reacting the parent compound with alkyl halides.

Furthermore, the 2-amino group can be used as a nucleophile to construct more complex side chains. A notable example is the reaction with an appropriate reagent to introduce a hydrazide moiety, which can then be converted into various hydrazones. This strategy has been used in the synthesis of 2-amino-6-nitrobenzothiazole-derived hydrazones. nih.gov

The primary amino group at the C-2 position can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate.

The diazonium group is an excellent leaving group and can be replaced by a variety of substituents through Sandmeyer-type reactions. For example, 2-amino-6-methoxybenzothiazole undergoes a Sandmeyer reaction upon heating with isoamyl nitrite and copper(II) bromide to yield 2-bromo-6-methoxybenzothiazole. sigmaaldrich.com This provides a pathway to introduce halogens or other functionalities at the 2-position.

Diazo coupling reactions represent another important transformation of the diazonium salt. In these electrophilic aromatic substitution reactions, the diazonium cation acts as the electrophile, attacking activated aromatic rings such as phenols and anilines to form brightly colored azo compounds. uobaghdad.edu.iqresearchgate.net The coupling generally occurs at the para position of the activated ring, or at the ortho position if the para position is blocked. uobaghdad.edu.iq

Table 2: Potential Products from Diazotization of this compound

| Reagent(s) | Reaction Type | Product Type | Reference |

| NaNO₂, HCl; then CuBr | Sandmeyer Reaction | 2-Bromo-5-fluoro-6-methoxybenzothiazole | sigmaaldrich.com |

| NaNO₂, HCl; then Phenol | Azo Coupling | Azo-coupled benzothiazole | uobaghdad.edu.iqresearchgate.net |

| NaNO₂, HCl; then Aniline (B41778) | Azo Coupling | Azo-coupled benzothiazole | uobaghdad.edu.iq |

These reactions significantly expand the synthetic utility of the 2-aminobenzothiazole scaffold.

Modifications of the Benzene Ring

The benzene portion of the benzothiazole ring system can also be chemically modified, primarily through electrophilic aromatic substitution reactions. The position of substitution is directed by the activating/deactivating and ortho-, para-, or meta-directing effects of the existing substituents: the fluoro, methoxy (B1213986), and the fused thiazole (B1198619) ring system.

The introduction of new substituents onto the benzene ring is a key strategy for modifying the properties of the molecule.

Nitration: Nitration of the benzothiazole ring system typically requires the protection of the 2-amino group by acylation first. The subsequent nitration of 2-acylaminobenzothiazole with a mixture of nitric acid and sulfuric acid predominantly yields the 6-nitro derivative. google.com For this compound, the existing substituents will direct the position of nitration. The methoxy group is a strong activating, ortho-, para-director, while the fluoro group is a deactivating, ortho-, para-director. Considering the steric hindrance and the electronic effects, nitration would be expected to occur at specific positions on the ring, although precise outcomes would require experimental verification.

Halogenation: Halogenation of the benzene ring can be achieved using various halogenating agents. For example, reacting an N,N-dialkyl-2-nitroetheneamine with agents like bromine, chlorine, or sulfuryl chloride can introduce a halogen atom. google.com In the context of this compound, direct halogenation would be an electrophilic aromatic substitution, and the position of the incoming halogen would be influenced by the directing effects of the existing groups.

Functional group interconversions allow for the modification of substituents already present on the benzothiazole core. These are standard organic transformations that can be applied to derivatives of this compound.

For example, if a nitro group were introduced onto the benzene ring, it could be subsequently reduced to an amino group using various reducing agents, such as H₂ with a palladium catalyst (Pd/C), zinc in hydrochloric acid (Zn, HCl), or lithium aluminum hydride (LiAlH₄). vanderbilt.edu This would provide a route to di-amino substituted benzothiazoles.

Another common interconversion is the modification of a hydroxyl group. An alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. These sulfonates can then be displaced by a variety of nucleophiles. Alternatively, alcohols can be converted into alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu While this compound itself does not have a hydroxyl group for this transformation, its derivatives, such as those formed from reactions with hydroxy-substituted aldehydes, could undergo such interconversions.

Formation of Fused Heterocyclic Systems

The versatile this compound scaffold serves as a key building block for the synthesis of various fused heterocyclic systems. These reactions typically involve the participation of the endocyclic nitrogen atom and the exocyclic amino group, leading to the construction of new rings fused to the benzothiazole core.

While direct synthesis of pyrazole (B372694) derivatives from this compound is not extensively documented, a common strategy for forming pyrazole rings involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. Therefore, the initial step would be the conversion of the 2-amino group of this compound into a hydrazine moiety. This can be achieved through diazotization of the amino group followed by reduction.

Once the corresponding hydrazine, 2-hydrazinyl-5-fluoro-6-methoxybenzothiazole, is obtained, it can be reacted with various 1,3-dicarbonyl compounds such as β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield the desired pyrazole derivatives. The reaction proceeds via a condensation reaction followed by cyclization and dehydration. For instance, reaction with ethyl acetoacetate (B1235776) would yield a pyrazolone (B3327878) derivative fused to the benzothiazole core. ekb.eg

A plausible reaction scheme is presented below:

Step 1: Synthesis of 2-Hydrazinyl-5-fluoro-6-methoxybenzothiazole

Reactants: this compound, Sodium Nitrite, Hydrochloric Acid, followed by a reducing agent (e.g., Tin(II) chloride).

Conditions: Diazotization at low temperatures (0-5 °C), followed by reduction.

Step 2: Synthesis of Pyrazole-fused Benzothiazole

Reactants: 2-Hydrazinyl-5-fluoro-6-methoxybenzothiazole, 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate).

Conditions: Reflux in a suitable solvent like ethanol or acetic acid.

Table 1: Hypothetical Synthesis of Pyrazole Derivatives

| Starting Material | Reagent | Product | Conditions |

|---|

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound can be achieved through the formation of a thiosemicarbazide (B42300) intermediate. This involves the reaction of the starting amine with carbon disulfide in the presence of a base, followed by treatment with hydrazine. The resulting thiosemicarbazide can then undergo cyclization with various reagents to form the thiadiazole ring.

An alternative and more direct approach involves the reaction of the 2-aminobenzothiazole with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) after conversion to a thiosemicarbazide. encyclopedia.pub Another method involves the reaction with acyl hydrazides. organic-chemistry.org

A representative synthetic route is outlined below:

Step 1: Formation of Thiosemicarbazide

Reactants: this compound, Carbon disulfide, Hydrazine hydrate.

Conditions: Basic conditions (e.g., KOH in ethanol), followed by reaction with hydrazine.

Step 2: Cyclization to form 1,3,4-Thiadiazole

Reactants: The resulting thiosemicarbazide, Formic acid (for an unsubstituted thiadiazole) or other cyclizing agents.

Conditions: Reflux.

Table 2: Plausible Synthesis of Thiadiazole Derivatives

| Starting Material | Reagents | Intermediate | Cyclizing Agent | Product |

|---|

The synthesis of 4-thiazolidinone (B1220212) derivatives attached to the this compound core typically proceeds through a two-step sequence. The first step involves the formation of a Schiff base (imine) by the condensation of the primary amino group of this compound with various aromatic or heterocyclic aldehydes.

The resulting Schiff base is then subjected to cyclocondensation with thioglycolic acid. This reaction, often catalyzed by a Lewis acid like zinc chloride, leads to the formation of the 4-thiazolidinone ring. encyclopedia.puborganic-chemistry.org

The general reaction scheme is as follows:

Step 1: Synthesis of Schiff Base

Reactants: this compound, Substituted aldehyde.

Conditions: Reflux in a solvent like ethanol or DMF, often with a catalytic amount of glacial acetic acid.

Step 2: Synthesis of 4-Thiazolidinone

Reactants: Schiff base, Thioglycolic acid.

Conditions: Reflux in a solvent like 1,4-dioxane (B91453) with a catalyst such as anhydrous ZnCl₂.

Table 3: Synthesis of Thiazolidinone Derivatives

| Aldehyde | Schiff Base Product | Thiazolidinone Product | Reaction Conditions for Thiazolidinone Formation |

|---|---|---|---|

| Benzaldehyde | N-Benzylidene-5-fluoro-6-methoxybenzo[d]thiazol-2-amine | 2-(5-Fluoro-6-methoxybenzo[d]thiazol-2-yl)-3-phenylthiazolidin-4-one | Thioglycolic acid, Anhydrous ZnCl₂, 1,4-Dioxane, Reflux |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-5-fluoro-6-methoxybenzo[d]thiazol-2-amine | 3-(4-Chlorophenyl)-2-(5-fluoro-6-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one | Thioglycolic acid, Anhydrous ZnCl₂, 1,4-Dioxane, Reflux |

| 4-Methoxybenzaldehyde | 5-Fluoro-6-methoxy-N-(4-methoxybenzylidene)benzo[d]thiazol-2-amine | 2-(5-Fluoro-6-methoxybenzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)thiazolidin-4-one | Thioglycolic acid, Anhydrous ZnCl₂, 1,4-Dioxane, Reflux |

The construction of pyrimido[2,1-b]benzothiazole systems from 2-aminobenzothiazole derivatives is a well-established synthetic route. A particularly efficient method is the one-pot, three-component reaction involving a 2-aminobenzothiazole, an aldehyde, and an active methylene (B1212753) compound such as a β-ketoester, β-diketone, or malonate. scirp.org For this compound, this reaction would lead to the formation of a 7-fluoro-8-methoxy-pyrimido[2,1-b]benzothiazole ring system.

A study on the synthesis of fused imino pyrimido benzothiazole derivatives involved the reaction of 2-amino-7-chloro-6-fluorobenzothiazole with ethyl-2-cyano-3,3-bismethylthioacrylate in the presence of dimethylformamide (DMF) and potassium carbonate (K₂CO₃). acs.org A similar strategy could be applied to this compound.

Table 4: Synthesis of Pyrimido-benzothiazole Derivatives

| Reagents | Product | Conditions | Reference |

|---|---|---|---|

| Benzaldehyde, Ethyl acetoacetate | Ethyl 7-fluoro-8-methoxy-4-phenyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate | Solvent-free, 60 °C | scirp.org |

| Ethyl-2-cyano-3,3-bismethylthioacrylate | 3-Cyano-7-fluoro-8-methoxy-2-(methylthio)-4-oxo-4H-pyrimido[2,1-b]benzothiazole | DMF, K₂CO₃, Reflux | acs.org (by analogy) |

Rearrangement Reactions and Other Transformations

While specific rearrangement reactions involving this compound are not prominently reported in the literature, benzothiazole derivatives can undergo certain transformations. For instance, the reaction of benzothiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in aqueous methanol (B129727) can lead to a novel ring transformation, yielding a 4-formyl-2,3-dihydro-1,4-benzothiazine-2,3-dicarboxylate. acs.org The applicability of such a rearrangement to the specifically substituted this compound would depend on the influence of the substituents on the reaction mechanism.

Other potential transformations of the amino group include acylation, sulfonylation, and the formation of ureas and thioureas, which serve as versatile intermediates for further synthetic elaborations.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

No specific data available.

Raman Spectroscopy

No specific data available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

No specific data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No specific data available.

Advanced NMR Techniques (e.g., 2D NMR)

No specific data available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. In this technique, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) measures this ratio with very high precision, allowing for the determination of the exact molecular formula.

For 2-Amino-5-fluoro-6-methoxybenzothiazole (C₈H₇FN₂OS), the theoretical monoisotopic mass can be calculated. This value is crucial for confirming the identity of the compound in a sample. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ corresponding to this calculated exact mass.

In addition to determining the parent ion, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. This pattern provides structural information as the molecular ion is broken down into smaller, characteristic fragment ions. For a benzothiazole (B30560) derivative, common fragmentation pathways would likely involve the cleavage of the thiazole (B1198619) ring and the loss of substituents from the benzene (B151609) ring, such as the methoxy (B1213986) group (as ·CH₃ or CH₂O) or the amino group.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₈H₇FN₂OS |

| Monoisotopic Mass | 198.0267 u |

| [M+H]⁺ Ion (HRMS) | 199.0345 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insight into the electronic transitions within a molecule. The benzothiazole core is a chromophore that typically exhibits distinct absorption bands.

The absorption spectrum of this compound would be expected to show characteristic peaks (λmax) corresponding to π→π* and n→π* electronic transitions within the fused ring system. The positions and intensities of these bands are influenced by the substituents on the benzene ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, along with the electron-withdrawing fluoro (-F) group, would modulate the electronic structure of the chromophore, likely causing shifts in the absorption maxima compared to the unsubstituted benzothiazole.

Fluorescence spectroscopy measures the light emitted from a compound after it has absorbed light. While many benzothiazole derivatives are known to be fluorescent, the emission properties of this compound would depend on its specific quantum yield. If fluorescent, it would display an emission spectrum at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). Specific experimental data is required to determine its characteristic excitation and emission wavelengths.

Elemental Analysis (CHN, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula of the synthesized compound is correct.

For this compound, the theoretical elemental composition is derived from its molecular formula, C₈H₇FN₂OS, and its molecular weight (198.23 g/mol ).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 48.47% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.56% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.58% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.13% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.07% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.18% |

X-ray Diffraction Studies for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and stereochemistry of the molecule.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unambiguously confirm its structure. The resulting data would include the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). Furthermore, the analysis would reveal details about the planarity of the benzothiazole ring system and the conformation of the methoxy group. It would also provide valuable information on intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates how the molecules pack together in the solid state. To date, specific crystallographic data for this compound is not available in common open-access crystallographic databases.

Computational and Theoretical Investigations of 2 Amino 5 Fluoro 6 Methoxybenzothiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is instrumental in predicting various molecular properties by calculating the electron density.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule with rotatable bonds, such as the C-N bond of the amino group and the C-O bond of the methoxy (B1213986) group in 2-amino-5-fluoro-6-methoxybenzothiazole, several stable conformations may exist.

A conformational analysis would be performed to identify the different possible spatial arrangements (conformers) and their relative energies. By calculating the energy of each conformer, the most stable, lowest-energy structure can be identified. This ground-state conformation is crucial for all subsequent theoretical calculations. The planarity of the benzothiazole (B30560) ring system is a key feature, though slight deviations can occur due to the electronic and steric influences of the substituents.

Table 1: Hypothetical Conformational Analysis Data This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Amino Group Dihedral Angle (°) | Methoxy Group Dihedral Angle (°) |

|---|---|---|---|

| 1 | 0.00 | 0.5 | -2.1 |

| 2 | 1.25 | 178.9 | -2.3 |

| 3 | 2.10 | 0.8 | 177.5 |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-donating amino and methoxy groups would be expected to raise the HOMO energy, while the electronegative fluorine and the thiazole (B1198619) ring would influence the LUMO energy.

Table 2: Predicted Frontier Molecular Orbital Properties This table presents plausible DFT-calculated energy values for the frontier orbitals. The values are hypothetical.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are favorable sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. researchgate.net

Green: Represents regions with a neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative nitrogen atom of the thiazole ring, the oxygen of the methoxy group, and the fluorine atom. Positive potential (blue) would be expected over the hydrogen atoms of the amino group.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govsemanticscholar.org These descriptors provide a quantitative basis for the molecule's stability and reactivity profile.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. semanticscholar.org

Table 3: Predicted Global Reactivity Descriptors This table shows reactivity descriptors derived from the hypothetical FMO energies. The values are for illustrative purposes.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.10 |

| Global Softness (S) | 0.476 |

| Electrophilicity Index (ω) | 3.91 |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of a molecule in its excited states. Its primary application is the prediction of electronic absorption spectra, such as UV-Visible spectra. nih.gov By calculating the transition energies and oscillator strengths from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). semanticscholar.org These theoretical spectra can be compared with experimentally measured spectra to validate the computational model and aid in the interpretation of the experimental data. researchgate.netnih.gov For this compound, TD-DFT would help assign the observed electronic transitions to specific molecular orbital promotions (e.g., π → π* transitions).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in solution. An appropriate force field, which defines the potential energy of the system, is required for these calculations.

For this compound, MD simulations could be used to:

Explore the conformational landscape and the transitions between different stable conformers.

Analyze the rotational freedom of the amino and methoxy substituent groups.

Investigate the patterns of intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes.

Understand how the molecule's structure and dynamics change over time, providing a more realistic picture than static, single-conformation models.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. While specific molecular docking studies for this compound are not available in the reviewed literature, studies on analogous 2-aminobenzothiazole (B30445) derivatives provide a framework for how such an investigation would be conducted and the nature of the expected findings.

For instance, research on various 2-aminobenzothiazole derivatives has shown their potential to interact with a range of biological targets, including kinases, which are crucial in cancer signaling pathways. nih.govacs.org In a typical molecular docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule would then be computationally "docked" into the binding site of the protein. The results would be analyzed to determine the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and to visualize the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

A hypothetical data table for such a study is presented below, illustrating the type of data that would be generated. The targets are selected based on those identified for similar benzothiazole compounds in existing literature.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| PI3Kγ (e.g., 7JWE) | This compound | Data not available | Data not available | Hydrogen bond, Hydrophobic |

| DNA Gyrase B (e.g., 5L3J) | This compound | Data not available | Data not available | Hydrogen bond, Pi-pi stacking |

| Histidine Kinase (e.g., 3DGE) | This compound | Data not available | Data not available | Hydrogen bond, Hydrophobic |

This table is for illustrative purposes only. The data is hypothetical as no specific studies on this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. As with molecular docking, no specific QSAR models for this compound have been reported. However, the principles of QSAR have been applied to broader classes of aminothiazole and benzothiazole derivatives. scholarsresearchlibrary.comnih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the biological activity.

For this compound, a QSAR model would likely include descriptors that capture its electronic properties (influenced by the fluorine and methoxy groups) and its size and shape. The resulting model would be validated to ensure its predictive power. A hypothetical QSAR data table is shown below to illustrate the components of such a model.

| Dependent Variable (Activity) | Descriptor 1 | Descriptor 2 | Descriptor 3 | R² | Q² |

| IC₅₀ (µM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| MIC (µg/mL) | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. R² (coefficient of determination) and Q² (cross-validated R²) are statistical measures of the model's goodness of fit and predictive ability, respectively. The data is hypothetical as no specific QSAR studies on this compound were found.

Mechanistic Insights into Biological Activities of 2 Amino 5 Fluoro 6 Methoxybenzothiazole and Its Derivatives

Anti-Microbial Activity Mechanisms

Derivatives of 2-aminobenzothiazole (B30445) exhibit a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms of action.

Antibacterial Activity

The antibacterial efficacy of benzothiazole (B30560) derivatives is attributed to their ability to interfere with essential bacterial processes, primarily through the inhibition of key enzymes required for bacterial survival and replication. The fluorobenzothiazole structure appears to be particularly important for this activity. researchgate.net

Key antibacterial mechanisms include:

Inhibition of DNA Gyrase and Topoisomerase IV : These type II topoisomerases are crucial for bacterial DNA replication, and their inhibition is a well-established antibacterial strategy. researchgate.net Benzothiazole-based inhibitors are designed to target the ATP-binding site of the Gyrase B (GyrB) and Topoisomerase IV (ParE) subunits. acs.orgnih.govnih.gov Studies on benzothiazole-based inhibitors have shown potent activity against the N-terminal domain of E. coli gyrase B. acs.org Conjugating benzothiazole inhibitors to siderophore mimics has been explored as a strategy to enhance bacterial uptake, with some conjugates showing low nanomolar inhibition of E. coli DNA gyrase. nih.gov

Peptide Deformylase (PDF) Inhibition : PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. Benzothiazole derivatives clubbed with isatin (B1672199) have shown excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa by targeting this enzyme. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition : DHPS is a key enzyme in the folate biosynthesis pathway, which is vital for bacteria. Sulfonamide analogues of benzothiazole have demonstrated potent antibacterial activity against various strains, including mutant types, by inhibiting DHPS. nih.gov

Other Enzyme Inhibition : Research has also pointed to the inhibition of other bacterial targets, such as LD-Carboxypeptidase, which is involved in peptidoglycan synthesis. nih.gov Additionally, some benzothiazole derivatives are thought to inhibit bacterial tyrosine kinases. nih.gov

Table 1: Antibacterial Mechanisms of Benzothiazole Derivatives

| Mechanism of Action | Target Enzyme(s) | Bacterial Species Examples | Reference(s) |

|---|---|---|---|

| DNA Topology Interference | DNA Gyrase, Topoisomerase IV | E. coli, S. aureus | researchgate.netacs.orgnih.govnih.govnih.gov |

| Protein Maturation Inhibition | Peptide Deformylase (PDF) | E. coli, P. aeruginosa | nih.gov |

| Folate Synthesis Inhibition | Dihydropteroate Synthase (DHPS) | P. aeruginosa, S. aureus, E. coli | nih.gov |

| Peptidoglycan Synthesis Inhibition | LD-Carboxypeptidase | P. aeruginosa | nih.gov |

| Signal Transduction Inhibition | Tyrosine Kinase | S. aureus, E. coli | nih.gov |

Antifungal Activity

The primary antifungal mechanism for many azole-based compounds, including benzothiazole derivatives, involves the disruption of the fungal cell membrane's integrity.

Inhibition of Ergosterol (B1671047) Biosynthesis : The most prominent mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. By inhibiting CYP51, these compounds deplete ergosterol and cause the accumulation of toxic sterol intermediates, which increases membrane permeability and ultimately leads to fungal cell death. researchgate.net Molecular modeling studies have shown that 2-aminobenzothiazole derivatives fit into the active site of CYP51. researchgate.net

Structural Importance : Studies have demonstrated that 6-substituted 2-aminobenzothiazole derivatives are effective antifungal agents. nih.gov Specifically, 6-fluoro substituted aminobenzothiazoles have shown good activity against pathogenic fungal strains like Candida albicans and Aspergillus niger. tandfonline.com Derivatives with electron-withdrawing groups have also exhibited moderate antifungal activity. humanjournals.com

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound Type | Fungal Strain(s) | Mechanism | Reference(s) |

|---|---|---|---|

| 6-substituted 2-aminobenzothiazoles | Candida albicans, Candida parapsilosis, Candida tropicalis | Inhibition of Lanosterol 14α-demethylase (CYP51) | researchgate.netnih.gov |

| 6-fluoro substituted aminobenzothiazoles | Candida albicans, Aspergillus niger | Not specified, likely CYP51 inhibition | tandfonline.com |

| Thiazolyl aminobenzothiazole derivatives | Candida albicans, Aspergillus niger | Not specified | tandfonline.com |

Antiviral Activity

Benzothiazole derivatives have emerged as potent antiviral agents that act against a wide range of viruses by targeting essential viral enzymes and processes. mdpi.comnih.gov The presence of nitrogen and sulfur atoms in the benzothiazole moiety facilitates binding to viral targets. mdpi.com

Inhibition of Viral Enzymes : The core mechanism of antiviral action is the inhibition of enzymes that are critical for the viral life cycle. nih.gov

HCV : Some benzothiazole derivatives are potent inhibitors of the Hepatitis C Virus (HCV). For instance, a derivative was found to inhibit HCV RNA-dependent RNA polymerase (RdRp) in a dose-dependent manner. nih.gov The synthesis of potent HCV inhibitors has utilized 5-fluoro-2-methylbenzo[d]thiazole as a starting material. mdpi.com

Herpes Simplex Virus (HSV-1) : Novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been identified as inhibitors of the ubiquitin-specific protease 7 (USP7) enzyme, showing promising activity against HSV-1. acs.org

Other Viruses : Various derivatives have demonstrated activity against a spectrum of viruses including vaccinia virus, Newcastle disease virus (NDV), coxsackievirus B4 (CBV4), and hepatitis A virus (HAV). acs.orgnih.gov

Structure-Activity Relationship : The antiviral potency of benzothiazole derivatives is influenced by their substitution patterns. For example, a methyl group at the 6th position has been shown to increase the potency of antiviral compounds. mdpi.com

Table 3: Antiviral Mechanisms of Benzothiazole Derivatives

| Derivative Class | Viral Target | Virus | Reference(s) |

|---|---|---|---|

| Benzothiazolyl-coumarin conjugates | HCV Replication | Hepatitis C Virus (HCV) | nih.gov |

| 2-(4-nitroanilino)-6-methylbenzothiazole | RNA-dependent RNA polymerase (RdRp) | Hepatitis C Virus (HCV) | nih.gov |

| Benzothiazole-bearing 2-pyridones | USP7 Enzyme | Herpes Simplex Virus-1 (HSV-1), Hepatitis A Virus (HAV), Coxsackievirus B4 (CBV4) | acs.org |

| 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione | Not specified | Vaccinia virus | nih.gov |

Anti-Cancer and Anti-Proliferative Mechanisms

The anticancer properties of 2-amino-5-fluoro-6-methoxybenzothiazole and its derivatives are multifaceted, involving direct inhibition of enzymes crucial for cancer cell growth and survival, as well as interactions with DNA that lead to cell cycle arrest and apoptosis.

Enzyme Inhibition (e.g., Kinases, Topoisomerase I, Carbonic Anhydrase)

Benzothiazole-based compounds have been developed as potent inhibitors of several classes of enzymes that are overactive in cancer cells. nih.gov

Kinase Inhibition : Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis. Benzothiazole derivatives have been shown to inhibit several types of kinases. nih.govresearchgate.net

Tyrosine Kinases : Derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.gov

Serine/Threonine Kinases : Benzothiazoles have shown inhibitory activity against the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. rsc.org Other targets include ATR kinase, a master regulator of the DNA damage response pathway. nih.gov

Topoisomerase Inhibition : DNA topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription and are validated targets for cancer chemotherapy. esisresearch.org

Several benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase I and IIα. ijcaonline.orgresearchgate.netbilkent.edu.tr

Mechanistic studies on one potent derivative, BM3, revealed that it acts as a catalytic inhibitor rather than a topoisomerase poison (like etoposide). esisresearch.orgresearchgate.net It is believed to first bind to the topoisomerase IIα enzyme and then to the DNA, acting as a DNA minor groove-binding agent without intercalating. researchgate.netbilkent.edu.tr This interaction prevents the enzyme from relaxing supercoiled DNA. researchgate.net

Carbonic Anhydrase (CA) Inhibition : Some tumors overexpress specific carbonic anhydrase isoforms (e.g., CA IX and XII) to regulate pH in the hypoxic tumor microenvironment. Benzothiazole derivatives have been investigated as inhibitors of these tumor-associated CAs, presenting a strategy to target hypoxic tumors. tandfonline.com

Table 4: Anti-Cancer Enzyme Inhibition by Benzothiazole Derivatives

| Enzyme Class | Specific Target(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Protein Kinases | VEGFR-2, PI3K, mTOR, ATR Kinase, B-RAFV600E | Inhibition of signaling pathways for proliferation, angiogenesis, and DNA damage repair. | nih.govnih.govnih.govresearchgate.netrsc.org |

| DNA Topoisomerases | Topoisomerase I, Topoisomerase IIα | Catalytic inhibition; binding to enzyme and DNA minor groove, preventing DNA relaxation. | esisresearch.orgijcaonline.orgresearchgate.netbilkent.edu.tr |

| Carbonic Anhydrases | CA IX, CA XII | Inhibition of pH regulation in hypoxic tumor microenvironments. | tandfonline.com |

DNA Binding and Cleavage Properties (e.g., Intercalation, Oxidative Cleavage)

In addition to inhibiting enzymes, some benzothiazole derivatives exert their anticancer effects by directly interacting with DNA, causing damage that triggers cell death pathways.

DNA Binding (Intercalation and Groove Binding) : Certain benzothiazole derivatives can bind non-covalently to DNA.

Intercalation : Some planar benzothiazole structures, such as benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives, can insert themselves between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding can distort the DNA structure and interfere with replication and transcription.

Minor Groove Binding : Other derivatives have been shown to bind to the minor groove of the DNA helix. researchgate.netnih.gov This interaction is typically non-covalent and can also disrupt DNA-protein interactions and normal cellular processes.

DNA Damage and Oxidative Cleavage : A crucial mechanism, particularly for fluorinated benzothiazoles, is the generation of DNA damage.

The highly potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (known as 5F 203) is known to induce DNA damage in sensitive cancer cells. researchgate.net

The mechanism involves the metabolic activation of the compound, which leads to an increase in intracellular Reactive Oxygen Species (ROS). nih.gov

This elevation in ROS causes oxidative stress, resulting in significant DNA damage, including single-strand breaks and DNA-protein cross-links . researchgate.netnih.gov This damage leads to a potent G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. nih.gov

Table 5: DNA Interaction and Damage Mechanisms of Benzothiazole Derivatives

| Mechanism | Description | Derivative Type Example | Reference(s) |

|---|---|---|---|

| Intercalation | Planar molecule inserts between DNA base pairs. | Benzo[d]thiazolo[3,2-a]quinolin-10-ium | nih.govresearchgate.net |

| Minor Groove Binding | Molecule fits into the minor groove of the DNA helix. | 6-amidino-2-arylbenzothiazoles | researchgate.netnih.gov |

| Oxidative Cleavage | Generation of ROS leads to DNA single-strand breaks and DNA-protein cross-links. | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | researchgate.netnih.gov |

Interaction with Cellular Pathways

Derivatives of 2-aminobenzothiazole exert their biological effects, particularly their anticancer activities, by modulating multiple critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.

Kinase Inhibition: A primary mechanism for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane glycoprotein (B1211001) from the tyrosine kinase family that activates signaling pathways crucial for cell survival and proliferation. nih.gov Its upregulation is linked to various cancers. Certain 2-aminobenzothiazole derivatives have been developed as EGFR inhibitors, interfering with these aberrant growth signals. nih.gov

Focal Adhesion Kinase (FAK): FAK is another enzyme whose activity can be blocked by 2-aminobenzothiazole derivatives. nih.gov For instance, one derivative demonstrated the ability to inhibit FAK with an IC50 value of 19.5 ± 2.12 μM. nih.gov Molecular docking studies suggest this compound acts as an ATP-competitive inhibitor, forming interactions like π-π stacking and salt bridges within the FAK active site. nih.gov

MET Kinase: Also known as hepatocyte growth factor receptor (HGFR), MET is a receptor tyrosine kinase whose aberrant activation is associated with tumor aggressiveness and metastasis. nih.gov The Gong group has specifically designed and synthesized 2-aminobenzothiazole derivatives to function as MET kinase inhibitors. nih.gov

AKT and ERK Pathways: A recently developed benzothiazole derivative, designated B7, demonstrated dual anticancer and anti-inflammatory properties by inhibiting both the AKT and ERK signaling pathways in A431 and A549 cancer cell lines, as confirmed by Western blot analysis. nih.gov

Cell Cycle Arrest and Apoptosis Induction: Beyond kinase inhibition, these compounds can induce cell death through other pathways.

One 2-aminobenzothiazole derivative was found to induce G2/M cell cycle arrest in leukemia and breast cancer cell lines. nih.gov This cell cycle arrest was associated with an increase in reactive oxygen species (ROS) and DNA double-strand breaks. nih.gov Mechanistically, this compound led to a significant decrease in the phosphorylation level of CDK1 and an upregulation of CyclinB1 protein, a marker for the G2/M phase, in Nalm6 cells. nih.gov

Another compound was shown to promote apoptosis and trigger the depolarization of the mitochondrial membrane, which is a key event in the intrinsic apoptotic pathway. nih.gov

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of 2-aminobenzothiazole derivatives are a significant area of investigation. Various derivatives have shown activities comparable to established anti-inflammatory drugs like diclofenac (B195802) and indomethacin (B1671933). nih.gov

One study synthesized hydrazino derivatives of 6-methoxy-benzothiazole and evaluated their anti-inflammatory potential using an in-vitro hemolysis inhibition assay. iosrjournals.org Red blood cell membranes are analogous to lysosomal membranes, and their stabilization implies that the compound may also stabilize lysosomal membranes, preventing the release of inflammatory mediators. The hydrazino derivative of 2-amino-6-methoxybenzothiazole (B104352) showed a significant percentage inhibition of hemolysis, indicating its potential to act as an anti-inflammatory agent. iosrjournals.org

| Compound | Concentration (µg/ml) | % Inhibition of Hemolysis |

| Hydrazino derivative of 6-methoxybenzothiazole | 500 | 83.77% |

| Diclofenac Sodium (Standard) | 500 | 99.82% |

| Data sourced from IOSR Journal of Pharmacy and Biological Sciences. iosrjournals.org |

Another study developed a series of benzothiazole derivatives containing benzenesulphonamide and carboxamide moieties. nih.gov Two compounds from this series, 17c and 17i, exhibited particularly potent anti-inflammatory activity in a carrageenan-induced rat paw edema model, with their percentage reduction of edema being higher than the standard drug indomethacin at 1, 2, and 3 hours post-treatment. nih.gov More recently, a benzothiazole derivative known as B7 was found to significantly lower the levels of pro-inflammatory cytokines IL-6 and TNF-α, further confirming the mechanism of these compounds in mitigating inflammatory responses. nih.gov

Antioxidant Mechanisms

Several benzothiazole derivatives have been reported to possess antioxidant properties, which can be synergistic with other biological activities like anti-inflammatory and skin-protective effects. nih.gov The mechanism of antioxidant action typically involves the scavenging of free radicals or the reduction of oxidized species.

The antioxidant profiles of synthesized benzothiazole derivatives have been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov In one study, various 2-substituted benzothiazoles were tested for their ability to inhibit the DPPH radical. nih.gov The results, presented as a percentage of inhibition, demonstrate the varying antioxidant capacities based on the specific substitutions on the benzothiazole scaffold. nih.gov

| Compound ID | Substitution Pattern | % DPPH Inhibition (at 1 mg/mL) |

| 8a | 2-(1H-pyrrol-2-yl)benzothiazole-6-carboxylic acid | 80.0 |

| 9a | 2-(Furan-2-yl)benzothiazole-6-carboxylic acid | 76.5 |

| 10a | 2-(Thiophen-2-yl)benzothiazole-6-carboxylic acid | 82.2 |

| 8b | 2-(1H-pyrrol-2-yl)benzothiazole-6-sulfonamide | 70.3 |

| 9b | 2-(Furan-2-yl)benzothiazole-6-sulfonamide | 65.2 |

| 10b | 2-(Thiophen-2-yl)benzothiazole-6-sulfonamide | 75.8 |

| 8c | 2-(1H-pyrrol-2-yl)benzothiazole | 55.4 |

| 9c | 2-(Furan-2-yl)benzothiazole | 50.1 |

| 10c | 2-(Thiophen-2-yl)benzothiazole | 60.3 |

| Data sourced from Molecules (MDPI). nih.gov |

Similarly, another study synthesized a series of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and screened them for antioxidant activity using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov This highlights the broad interest in thiazole-containing systems as sources of new antioxidant agents. nih.gov

Other Reported Mechanistic Activities (e.g., Antitubercular, Antidiabetic, Anticonvulsant)

The versatile 2-aminobenzothiazole scaffold is associated with a range of other mechanistic activities.

Antitubercular Mechanisms: Several 2-aminobenzothiazole derivatives have shown promise against Mycobacterium tuberculosis (Mtb). nih.gov One series of 2-mercaptobenzothiazole (B37678) derivatives was found to act by inhibiting the Mtb type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. nih.gov A structure-activity relationship study within this series showed that a 6-fluoro substituent resulted in better anti-TB activity compared to 6-chloro or 6-bromo groups. nih.gov Another study identified an amino-benzothiazole scaffold that was active against both replicating and non-replicating Mtb, though its precise molecular target remains to be identified. nih.govbiorxiv.org

Antidiabetic Mechanisms: Benzothiazole derivatives are being explored for the treatment of type 2 diabetes. mdpi.com A study evaluating 2-aminobenzothiazole derivatives linked to isothioureas or guanidines identified two compounds, 3b and 4y, as potential future antidiabetic agents based on in vivo studies. mdpi.com Other heterocyclic systems incorporating benzimidazole (B57391) moieties have also been investigated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are relevant targets in diabetes management. nih.gov

Anticonvulsant Mechanisms: A derivative, 2-Amino-6-trifluoromethoxy benzothiazole, has been shown to possess a spectrum of anticonvulsant activity that closely resembles that of dicarboxylic amino acid antagonists. nih.gov This compound was effective against seizures induced by L-glutamate and kainate, suggesting its mechanism involves the antagonism of excitatory amino acid neurotransmission, which may contribute to its anticonvulsant effects. nih.gov Unlike benzodiazepines, it was inactive against seizures provoked by GABA antagonists. nih.gov

Investigations of Selectivity Profiles

The selectivity of a drug candidate is crucial, determining its therapeutic window and potential for off-target effects. Research into 2-aminobenzothiazole derivatives often includes investigations into their selectivity profiles.

For instance, a series of potent and selective antitumor agents derived from 2-(4-aminophenyl)benzothiazole has been developed. mdpi.com The fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is a novel agent with potent and selective antitumor properties, which highlights the role of specific substitutions in achieving selectivity. mdpi.com

In the context of antitubercular drug discovery, a study exploring 2-amino benzothiazoles measured their activity against M. tuberculosis alongside their cytotoxicity against the human HepG2 cell line. biorxiv.orgbiorxiv.org It was noted that the cytotoxic activity did not track with the antitubercular activity, suggesting that the two biological effects could be separated through chemical modification. biorxiv.orgbiorxiv.org This indicates a potential for developing derivatives that are selective for the microbial target over host cells.

Similarly, in the development of antihyperlipidemic agents based on 2-mercaptobenzothiazole, derivatives were tested for their ability to act as PPARα agonists. nih.gov While unsubstituted derivatives were inactive, the introduction of substituents at the 5 and 6 positions improved PPARα agonistic activity, with a 5-bromo derivative being 10–20 times more effective than other compounds in the series, demonstrating substituent-driven selectivity. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino 5 Fluoro 6 Methoxybenzothiazole Analogs

Impact of Substituents at the 2-Amino Position

The 2-amino group of the benzothiazole (B30560) scaffold is a critical site for molecular interactions and a common point for chemical modification to modulate biological activity. benthamscience.com This exocyclic amine can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding of the molecule to its biological targets, such as the ATP-binding pocket of protein kinases. nih.gov

SAR studies reveal that the activity of 2-aminobenzothiazole (B30445) derivatives can be finely tuned by introducing various substituents at this position. For instance, N,N-disubstituted 2-aminobenzothiazoles have been investigated as potent inhibitors of Staphylococcus aureus. In one such study, the presence of an N-propyl imidazole (B134444) moiety was found to be critical for antibacterial activity, as its removal led to an inactive compound. nih.gov

Modification of the 2-amino group into amides, ureas, thioureas, or sulfonamides can also have a profound impact on activity. In a series of Aurora B kinase inhibitors, replacing a urea (B33335) group with an amide or sulfonamide moiety diminished the inhibitory activity, whereas a thiourea (B124793) group was tolerated. nih.gov This suggests that the specific electronic and hydrogen-bonding properties of the linker at the 2-position are crucial for optimal interaction with the target enzyme.

Furthermore, introducing aryl or benzyl (B1604629) groups at the 2-amino position has been a common strategy in the development of anticancer agents. The nature of the substituent on these appended rings is also important. For example, in a series of anti-inflammatory and anticancer agents, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine showed significant activity, highlighting the favorable contribution of the 4-nitrobenzyl group. nih.gov

The table below summarizes the impact of various substitutions at the 2-amino position on the biological activity of benzothiazole analogs, based on findings from different studies.

| Scaffold | Substitution at 2-Amino Position | Observed Effect on Activity | Target/Activity |

|---|---|---|---|

| 2-Aminobenzothiazole | N-propyl imidazole | Critical for activity; removal leads to inactivity. nih.gov | Antibacterial (S. aureus) |

| 2-Aminobenzothiazole | Conversion to amide or sulfonamide | Compromised inhibitory activity. nih.gov | Aurora B kinase inhibition |

| 2-Aminobenzothiazole | Conversion to thiourea | Activity was tolerated. nih.gov | Aurora B kinase inhibition |

| 6-Chloro-2-aminobenzothiazole | N-(4-nitrobenzyl) | Significantly inhibited cancer cell proliferation. nih.gov | Anticancer (A431, A549 cells) |

| 2-Aminobenzothiazole | N-aryl or N-heteroaryl groups | Generally enhances anticancer activity. nih.gov | Various Kinase Inhibition |

Influence of Fluoro Substitution at the 5-Position

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeation. In the context of benzothiazole analogs, a fluorine atom at the 5-position can significantly influence the molecule's electronic properties and biological activity.

Studies have shown that halogen substitution on the benzene (B151609) ring can modulate the potency of 2-aminobenzothiazole derivatives. For instance, in a series of antibacterial N,N-disubstituted 2-aminobenzothiazoles, moving a chloro substituent from the 6-position to the 5-position resulted in comparable activity against S. aureus, suggesting that this region of the molecule is tolerant to halogen substitution. nih.gov

In other contexts, fluorine is preferred over other halogens. Some research suggests that a chloro-substituted aminobenzothiazole encourages sensitivity to cancer cell lines more than a fluoro-substituted analog. derpharmachemica.com Conversely, other studies have found that fluorine substitution can be crucial for potent anticancer activity. researchgate.net For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was developed as a potent antitumor agent. The presence of the 5-fluoro group was critical for its metabolic stability, blocking the oxidative metabolism that would otherwise occur at that position. researchgate.net

The table below illustrates the influence of substitutions at the 5-position on the activity of benzothiazole analogs.

| Scaffold | Substitution at 5-Position | Comparison | Observed Effect on Activity | Target/Activity |

|---|---|---|---|---|

| 2-Aminobenzothiazole | 5-Chloro | vs. 6-Chloro | Activity was comparable. nih.gov | Antibacterial (S. aureus) |

| 2-(4-amino-3-methylphenyl)benzothiazole | 5-Fluoro | vs. Unsubstituted | Increased metabolic stability and potent antitumor activity. researchgate.net | Anticancer |

| Aminobenzothiazole | Fluoro | vs. Chloro | Chloro substitution showed greater sensitivity in some cancer lines. derpharmachemica.com | Anticancer |

Role of Methoxy (B1213986) Substitution at the 6-Position

The presence of a methoxy group at C6 has been associated with various biological activities. For example, 2-amino-6-methoxybenzothiazole (B104352) has been used as a precursor for synthesizing derivatives with anti-inflammatory activity. iosrjournals.orgekb.eg SAR studies on anticancer benzothiazoles have suggested that small lipophilic substituents at the C6 position, such as a methoxy group, can improve inhibitory activity. researchgate.net This is exemplified by Riluzole, a clinically used drug for amyotrophic lateral sclerosis, which features a trifluoromethoxy group at the 6-position. researchgate.netscholarsresearchlibrary.com

However, the benefit of a 6-methoxy group is context-dependent. In some series of compounds, replacing the methoxy group with other substituents has led to enhanced potency. For instance, studies on 2-arylbenzothiazoles found that introducing a nitro or cyano group at the C6 position increased antiproliferative activity, suggesting that potent electron-withdrawing groups may be more favorable in that specific scaffold. mdpi.com Similarly, in a series of EGFR inhibitors, introducing an ethoxy group at C6 decreased activity compared to the unsubstituted analog. nih.gov

The table below summarizes these findings.

| Scaffold | Substitution at 6-Position | Observed Effect on Activity | Target/Activity |

|---|---|---|---|

| 2-Aminobenzothiazole | Methoxy | Serves as a scaffold for active anti-inflammatory agents. iosrjournals.orgekb.eg | Anti-inflammatory |

| 2-Aminobenzothiazole | Small lipophilic groups (e.g., Methoxy) | Can improve anticancer activity. researchgate.net | Anticancer |

| 2-Arylbenzothiazole | Nitro or Cyano | Increased antiproliferative activity compared to other groups. mdpi.com | Antiproliferative |

| 2-Aminobenzothiazole | Ethoxy | Decreased EGFR inhibition activity compared to H. nih.gov | EGFR Inhibition |

Effects of Other Substituents on the Benzene Ring (e.g., Chloro, Nitro)

Besides fluorine and methoxy groups, other substituents on the benzene ring, such as chloro and nitro groups, play a significant role in modulating the biological activity of 2-aminobenzothiazole analogs. These groups alter the electronic and steric profile of the scaffold, influencing its target binding and pharmacokinetic properties.

A chloro group, particularly at the 6-position, is a common feature in many active benzothiazole derivatives. For instance, 2-amino-4-chlorobenzothiazole (B128024) was synthesized and tested for local anesthetic activity. researchgate.net In a recent study, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine was identified as a potent derivative that significantly inhibited the proliferation of several cancer cell lines. nih.gov

Electron-withdrawing groups like nitro (-NO2) and cyano (-CN) have shown a particularly strong influence on activity. In one study, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity. mdpi.com In another series, nitro-substituted benzothiazoles demonstrated notable antibacterial activity. researchgate.net However, the position is key; introducing a nitro group at the C6 position of one EGFR inhibitor was found to decrease its activity. nih.gov

The table below provides examples of how different substituents on the benzene ring affect the activity of benzothiazole analogs.

| Scaffold | Substituent & Position | Observed Effect on Activity | Target/Activity |

|---|---|---|---|

| 2-Aminobenzothiazole | 6-Chloro | Component of potent anticancer derivatives. nih.gov | Anticancer |

| 2-Aminobenzothiazole | 4-Chloro | Evaluated for local anesthetic activity. researchgate.net | Local Anesthetic |

| 2-Arylbenzothiazole | 6-Nitro | Increased antiproliferative activity. mdpi.com | Antiproliferative |

| 2-Arylbenzothiazole | 6-Cyano | Increased antiproliferative activity. mdpi.com | Antiproliferative |

| 2-Aminobenzothiazole | 6-Nitro | Decreased activity in a specific series. nih.gov | EGFR Inhibition |

Conformational Flexibility and its Relation to Activity

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its ability to bind to a biological target. For 2-aminobenzothiazole derivatives, the key conformational feature is often the dihedral angle between the plane of the benzothiazole ring system and the plane of any aryl substituent attached to the 2-amino group.

Computational studies have been employed to understand the preferred conformations of these molecules. A conformational analysis of 2-arylaminobenzothiazoles, performed by systematically rotating the bond between the amino nitrogen and the aryl ring, revealed that the most energetically stable conformers are those where the two ring systems are coplanar or nearly coplanar (dihedral angles of 0° and 180°). mdpi.com This planarity maximizes π-π stacking interactions and can facilitate insertion into flat, hydrophobic binding pockets, such as the ATP-binding site of many kinases. nih.gov

The degree of flexibility can influence selectivity and potency. A rigid, planar conformation might fit perfectly into one target but be unable to adapt to the binding site of another, thus enhancing selectivity. Conversely, some degree of flexibility might be required to allow for induced-fit binding to a target. The substituents on both the benzothiazole and the aryl ring can influence this preferred conformation. Bulky groups ortho to the linking amine can force the rings out of planarity, which may increase or decrease activity depending on the specific requirements of the target's binding site. Therefore, maintaining a relatively planar and rigid conformation is often a key objective in the design of potent 2-aminobenzothiazole-based inhibitors.

Ligand Efficiency and Druggability Descriptors (excluding clinical data)

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and other druggability descriptors are used to assess the "efficiency" of a compound in binding to its target, providing a way to normalize potency for molecular size. These metrics help guide the optimization process toward compounds with more favorable physicochemical properties, which are more likely to become successful drugs.

Ligand Efficiency (LE) is defined as the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -RTln(IC50 or Ki) / N where N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. For fragment-based drug discovery, LE values ≥ 0.3 are often considered a good starting point. core.ac.uk

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates potency to lipophilicity (logP). It is calculated as: LLE = pIC50 - logP High LLE values (typically > 5) are sought after, as they indicate that a compound achieves high potency without excessive lipophilicity. High lipophilicity is often associated with poor solubility, high metabolic turnover, and off-target toxicity. core.ac.uk

For heterocyclic scaffolds like 2-aminobenzothiazole, which are common in kinase inhibitors, maintaining good LE and LLE is a key challenge. nih.govportlandpress.com Kinase inhibitors often target the ATP-binding site, which can accommodate large, lipophilic molecules, leading to "molecular obesity" and poor druggability if not carefully managed.

Non Medicinal Applications and Technological Advancements

Role as Intermediates in Fine Chemical Synthesis

2-Aminobenzothiazole (B30445) derivatives are valuable intermediates in the synthesis of a wide array of organic molecules due to the reactive amino group and the stable heterocyclic core.

Specific studies detailing the use of 2-Amino-5-fluoro-6-methoxybenzothiazole as a precursor for dyes and pigments have not been identified in the reviewed literature. However, the 2-aminobenzothiazole moiety is a well-established component in the synthesis of azo dyes. These dyes are synthesized through the diazotization of the 2-amino group followed by coupling with various aromatic compounds, such as phenols and anilines. isca.inresearchgate.net The resulting azo compounds often exhibit vibrant colors and have been investigated for their dyeing properties on various fabrics. nih.gov

For instance, novel benzothiazole-based dispersed azo dyes have been synthesized from 2-amino-6-substituted benzothiazoles. nih.gov These dyes are created by reacting the diazotized aminobenzothiazole with a coupling agent, such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, under acidic conditions at low temperatures. nih.gov The general synthetic route for such azo dyes is depicted in the table below.

| Step | Reaction | Conditions |

| 1 | Diazotization of 2-amino-6-substituted benzothiazole (B30560) | Nitrosylsulfuric acid (NaNO₂ in H₂SO₄), 0–5 °C |

| 2 | Coupling | Coupling agent (e.g., pyrazolone (B3327878) derivative) in acetic acid, 0–5 °C |

The specific substituents on the benzothiazole ring and the coupling partner significantly influence the color and fastness properties of the resulting dye. The incorporation of a fluorine atom, as in this compound, could potentially enhance the brightness and photostability of the dye, a known effect of fluorination in dye chemistry.

There is no direct evidence of this compound being used as a building block for the synthesis of firefly luciferin (B1168401). The biosynthesis of firefly luciferin involves the condensation of 2-cyano-6-hydroxybenzothiazole (B1631455) with D-cysteine. researchgate.netnih.gov However, the benzothiazole core is fundamental to the structure and function of luciferin and its analogs.

Research into novel luciferin analogs for bioluminescence imaging often involves the synthesis of various substituted benzothiazoles. isca.inmdpi.com These synthetic analogs are designed to exhibit modified bioluminescent properties, such as altered emission wavelengths or enhanced quantum yields. The synthesis of these analogs typically involves the construction of a substituted 2-cyanobenzothiazole intermediate, which is then condensed with cysteine. mdpi.com It is conceivable that a fluorinated and methoxylated benzothiazole, derivable from this compound, could be explored in the synthesis of novel luciferin analogs with potentially unique bioluminescent characteristics.

Material Science Applications

The unique electronic and structural features of benzothiazole derivatives make them attractive candidates for various applications in material science.

While no specific studies on the use of this compound as a colorimetric sensor for anions were found, benzothiazole-based compounds have been investigated for their ability to detect various ions. Benzothiazole azo-derivatives have been shown to act as colorimetric probes for the optical recognition of different metal ions and anions. researchgate.net The sensing mechanism often relies on the interaction of the analyte with the benzothiazole derivative, leading to a change in the electronic properties of the molecule and a subsequent visible color change.

Fluorinated organic molecules are of particular interest in the development of anion sensors due to the ability of fluorine to participate in hydrogen bonding and other electrostatic interactions. nih.gov The design of such sensors often involves incorporating a recognition site for the target anion and a signaling unit, which can be a chromophore or fluorophore like a benzothiazole derivative. The interaction between the anion and the receptor can induce a change in the photophysical properties of the signaling unit, resulting in a detectable colorimetric or fluorescent response.